![molecular formula C10H18N2O B13301990 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol](/img/structure/B13301990.png)
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol is a chemical compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Alkylation: The pyrrole ring is then alkylated using an appropriate alkyl halide under basic conditions to introduce the 1-methyl group.
Aminomethylation: The next step involves the aminomethylation of the pyrrole ring using formaldehyde and a secondary amine.
Addition of Butan-2-ol: Finally, the aminomethylated pyrrole is reacted with butan-2-ol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-pyrrol-2-yl)ethanone
- 2-acetyl-1-methylpyrrole
- N-methyl-2-acetylpyrrole
Uniqueness
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol is unique due to the presence of both an amino and a hydroxyl group, which allows for a wider range of chemical modifications and interactions compared to similar compounds. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-[(1-methylpyrrol-2-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C10H18N2O/c1-9(13)5-6-11-8-10-4-3-7-12(10)2/h3-4,7,9,11,13H,5-6,8H2,1-2H3 |
InChI Key |
VUUUFTFXAMVVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=CN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


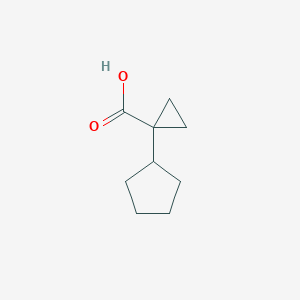
![7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301913.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol](/img/structure/B13301916.png)
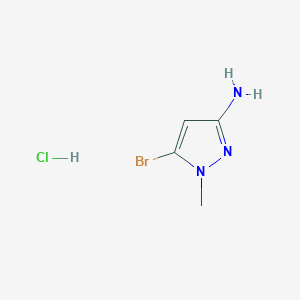
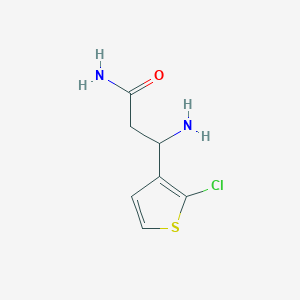
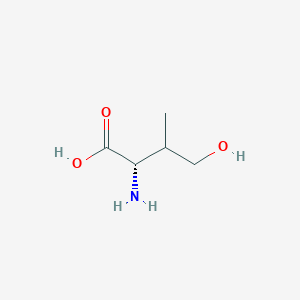
![3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane](/img/structure/B13301953.png)
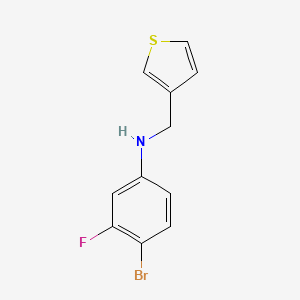

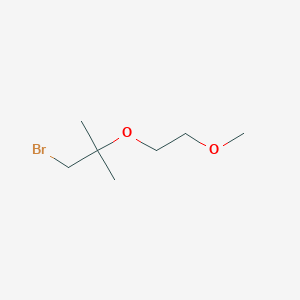
![2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13301978.png)
![5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13301992.png)
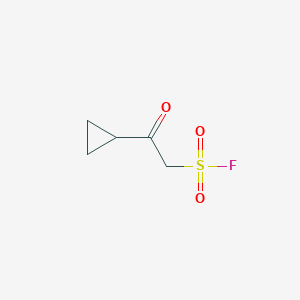
![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine](/img/structure/B13301997.png)
